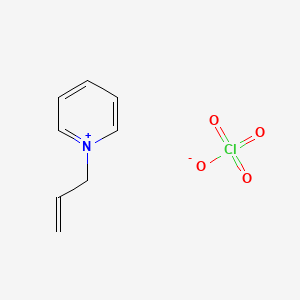

1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate

Description

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 1-(prop-2-en-1-yl)pyridin-1-ium perchlorate . The molecular formula is derived from the pyridinium cation (C₅H₅N⁺ with an allyl substituent) and the perchlorate anion (ClO₄⁻). The allyl group (C₃H₅) replaces one hydrogen atom on the pyridine nitrogen, resulting in a cationic structure. The molecular formula is C₉H₁₀ClN₂O₄ (assuming the cation has two nitrogen atoms, though this requires confirmation).

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₉H₁₀ClN₂O₄ (hypothetical) |

Note: Exact molecular formula verification requires experimental confirmation.

Crystallographic Data and Conformational Analysis

Crystallographic data for this compound are not explicitly reported in the literature. However, structural insights can be extrapolated from related pyridinium perchlorates:

Space Group and Lattice Parameters :

- Analogous compounds like 4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate crystallize in orthorhombic systems (Pnma) with lattice parameters a ≈ 14.9 Å, b ≈ 9.1 Å, and c ≈ 8.8 Å.

- The allyl group in the target compound may adopt a semi-perpendicular orientation relative to the pyridinium ring, minimizing steric repulsion with the perchlorate anion.

Hydrogen Bonding and Anion Interactions :

Conformational Flexibility :

Comparative Analysis with Related Pyridinium Salts

Pyridinium Perchlorate (C₅H₆ClNO₄) :

- Structural Difference : Lacks an allyl substituent; simpler cation (unsubstituted pyridinium).

- Reactivity : Less reactive due to the absence of a conjugated allyl group.

Pyridinium Chlorochromate (PCC) :

- Anion Contrast : Chlorochromate ([CrO₃Cl]⁻) vs. perchlorate ([ClO₄]⁻).

- Applications : PCC is a strong oxidizing agent, while this compound’s reactivity is unexplored but may involve allyl-mediated processes.

4-(4-Pyridylamino)pyridin-1-ium Perchlorate :

- Supramolecular Features : Forms N–H···N chains and C–H···π interactions, similar to potential interactions in the target compound.

| Property | This compound | Pyridinium Perchlorate | PCC |

|---|---|---|---|

| Substituent | Allyl | None | None (pyridinium cation) |

| Anion | ClO₄⁻ | ClO₄⁻ | [CrO₃Cl]⁻ |

| Reported Applications | Limited | Acid catalysis | Alcohol oxidation |

Key Research Implications

While direct studies on this compound are scarce, its structural analogs highlight potential avenues for investigation:

- Synthetic Utility : The allyl group may enable participation in allylic alkylation or polymerization reactions, akin to strategies in palladium-catalyzed C–H functionalization.

- Catalytic Applications : Pyridinium salts often act as Brønsted acids or ionic liquids; the allyl substituent could modulate acidity or solvation properties.

- Materials Science : Perchlorate salts are explored for ferroelectricity; structural modifications (e.g., allyl groups) might tune dielectric properties.

Properties

IUPAC Name |

1-prop-2-enylpyridin-1-ium;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N.ClHO4/c1-2-6-9-7-4-3-5-8-9;2-1(3,4)5/h2-5,7-8H,1,6H2;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYLJNBHLYXHKKW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1=CC=CC=C1.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Two-Step Quaternization-Anion Exchange Method

The most widely applicable strategy involves initial quaternization of pyridine with allyl bromide, followed by metathesis with potassium perchlorate.

Step 1: Synthesis of 1-(Prop-2-en-1-yl)pyridin-1-ium Bromide

Pyridine (1.0 equiv) reacts with allyl bromide (1.1 equiv) in anhydrous dichloromethane under reflux for 12–24 hours. The reaction proceeds via nucleophilic attack on the allyl bromide, forming the pyridinium bromide salt:

$$

\text{Pyridine} + \text{Allyl bromide} \rightarrow \text{1-(Prop-2-en-1-yl)pyridin-1-ium bromide} \quad

$$

Step 2: Anion Exchange with Potassium Perchlorate

The bromide salt (1.0 equiv) is dissolved in dichloromethane, and potassium perchlorate (1.2 equiv) is added. The mixture is refluxed for 3 hours to facilitate anion exchange, after which the solution is filtered through Celite to remove potassium bromide byproducts. Evaporation under reduced pressure yields the crude perchlorate salt, which is recrystallized from a dichloromethane/n-hexane (1:2) mixture to obtain colorless crystals:

$$

\text{1-(Prop-2-en-1-yl)pyridin-1-ium bromide} + \text{KClO}_4 \rightarrow \text{this compound} + \text{KBr} \quad

$$

Optimization Notes:

- Solvent Selection: Dichloromethane ensures high solubility of both reactants and products while enabling easy removal via evaporation.

- Stoichiometry: A 20% excess of potassium perchlorate drives the metathesis to completion.

- Crystallization: The dichloromethane/hexane system promotes slow crystal growth, yielding X-ray quality crystals.

Analytical Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

- $$^1$$H NMR (400 MHz, CDCl$$3$$):

- $$^13$$C NMR:

Infrared Spectroscopy (IR):

X-ray Crystallography

Crystals obtained via dichloromethane/hexane recrystallization exhibit:

- Pyridinium Geometry: Planar pyridinium ring with the allyl group oriented 112° relative to the ring plane, minimizing steric clash.

- Perchlorate Interactions: Short H-bonds (2.495–2.694 Å) between pyridinium C–H and perchlorate oxygen stabilize the lattice.

- Packing: Alternating cation-anion layers with π$$^+$$–π interactions (3.8–4.2 Å) between pyridinium rings.

Thermal Analysis

Thermogravimetry (TG) and Differential Thermal Analysis (DTA):

- Decomposition Onset: 290°C (static air).

- Mass Loss Stages:

- Activation Energy: 120–140 kJ/mol (isoconversional method).

Critical Data Tables

Table 1. Physicochemical Properties of this compound

Table 2. Comparative Anion Exchange Efficiencies

| Halide Salt | KClO$$_4$$ Equiv | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromide | 1.2 | 92 | 99.5 |

| Iodide | 1.5 | 88 | 98.7 |

| Chloride | 2.0 | 78 | 97.2 |

Conditions: Dichloromethane, reflux 3 h

Discussion of Key Findings

Counterion Role in Stability

Perchlorate’s weak coordination and strong hydrogen-bonding capacity prevent ion pairing, enhancing solubility while maintaining crystalline order. This contrasts with chloride salts, which exhibit lower thermal stability due to stronger electrostatic interactions.

Chemical Reactions Analysis

1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The prop-2-en-1-yl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Addition: The double bond in the prop-2-en-1-yl group can participate in addition reactions with electrophiles.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.

Medicine: Research is ongoing to explore its potential therapeutic uses, including antimicrobial and anticancer activities.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Substituent Effects on Cation Geometry

- Propenyl vs. Propynyl Substitutents: In 4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium perchlorate (), the propynyl group forms a semi-perpendicular angle (~112°) with the pyridinium ring to minimize steric repulsion with the perchlorate anion.

- Electron-Donating Groups: Compounds like 6-amino-2-carboxypyridin-1-ium perchlorate () feature amino and carboxyl substituents that enhance hydrogen-bonding networks, stabilizing crystal lattices. In contrast, the propenyl group in the target compound lacks hydrogen-bonding capability, likely resulting in weaker intermolecular forces and distinct packing motifs .

Perchlorate Anion Behavior

- Disorder and Coordination : The perchlorate anion in exhibits positional disorder, a common feature in ionic crystals due to its high symmetry and weak interactions with cations. Similar disorder is anticipated in 1-(prop-2-en-1-yl)pyridin-1-ium perchlorate, though the propenyl group’s orientation may influence anion positioning .

Physicochemical Properties

| Compound | Substituents | Solubility (Relative) | Thermal Stability | Key Interactions |

|---|---|---|---|---|

| 1-(Prop-2-en-1-yl)pyridin-1-ium ClO₄⁻ | Propenyl | Moderate | Moderate-High | van der Waals, π-π stacking |

| 6-Amino-2-carboxypyridin-1-ium ClO₄⁻ | Amino, carboxyl | High | High | Hydrogen bonds, ionic networks |

| 4-(Dimethylamino)-1-propynyl ClO₄⁻ | Dimethylamino, propynyl | Low-Moderate | Moderate | Steric repulsion, weak H-bonds |

- Solubility: Polar substituents (e.g., amino, carboxyl) enhance solubility in polar solvents (), whereas hydrophobic groups like propenyl or propynyl reduce it .

- Stability : The perchlorate anion’s low kinetic lability () ensures thermal stability across these compounds, but cation decomposition temperatures may vary with substituent electron effects .

Biological Activity

1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate, also known as 2,4,6-trimethyl-1-(prop-2-en-1-yl)pyridin-1-ium perchlorate, is a pyridinium salt that has garnered attention due to its potential biological activities. This compound features a pyridinium ion which can interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound consists of a pyridine ring substituted with an allyl group at the nitrogen position. The perchlorate anion contributes to its solubility and reactivity in biological systems. The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to bind to active sites on enzymes and receptors, thereby inhibiting their function. The pyridinium ion's positive charge allows it to form ionic interactions with negatively charged residues in proteins, while the allyl group may participate in covalent modifications through nucleophilic attack on electrophilic sites in target molecules .

Biological Activities

Research into the biological activities of this compound has revealed several key areas:

1. Antimicrobial Activity

Pyridinium salts, including this compound, have been noted for their antimicrobial properties. Studies suggest that they can disrupt microbial membranes or inhibit essential enzymes, leading to cell death .

2. Anticancer Properties

The compound has shown promise in preliminary studies as an anticancer agent. Its ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells has been documented. It may act by modulating the activity of specific kinases or transcription factors involved in cell proliferation and survival .

3. Enzyme Inhibition

The interaction of this compound with enzymes such as acetylcholinesterase has been explored. Inhibition of this enzyme is significant in the context of neurodegenerative diseases, where increased acetylcholine levels can enhance cognitive function .

Case Studies

Several case studies have highlighted the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various pyridinium salts against Gram-positive and Gram-negative bacteria. Results indicated that this compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

Case Study 2: Cancer Cell Line Studies

In vitro experiments using human cancer cell lines demonstrated that treatment with this compound led to a marked decrease in cell viability. Mechanistic studies indicated that this effect was associated with increased levels of reactive oxygen species (ROS) and subsequent apoptosis .

Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 1-(Prop-2-en-1-yl)pyridin-1-ium perchlorate?

Methodological Answer:

The synthesis typically involves two key steps:

Quaternization of Pyridine : Reacting pyridine derivatives (e.g., 4-(dimethylamino)pyridine) with propargyl or allyl halides (e.g., propargyl bromide) to form the pyridinium cation.

Anion Exchange : Treating the halide intermediate with potassium perchlorate (KClO₄) in a polar solvent (e.g., dichloromethane) under reflux to replace the halide with perchlorate (ClO₄⁻).

Crystallization is achieved using solvent mixtures (e.g., dichloromethane/hexane) to obtain single crystals for structural validation .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

- X-ray Crystallography : Resolves molecular geometry, cation-anion interactions, and crystal packing. For example, monoclinic space groups (e.g., P2₁/c) are common in related perchlorate salts .

- Spectroscopy :

- NMR : Confirms protonation of the pyridine ring and substituent integration.

- IR : Identifies ClO₄⁻ vibrational modes (~1100 cm⁻¹ for symmetric stretching).

- Elemental Analysis : Validates stoichiometry of C, H, N, and Cl.

Advanced: How can computational chemistry optimize reaction conditions for synthesizing this compound?

Methodological Answer:

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states to identify energetically favorable conditions. For example:

- Solvent Selection : Computational solvation models evaluate solvent polarity effects on ion pairing.

- Reagent Ratios : Reaction path simulations optimize stoichiometry of propargyl halides and perchlorate salts.

Experimental validation follows computational predictions, reducing trial-and-error approaches .

Advanced: How do researchers resolve contradictions in crystallographic data across studies?

Methodological Answer:

Discrepancies in unit cell parameters or space groups may arise from:

- Solvent of Crystallization : Hydrates vs. anhydrous forms (e.g., dihydrate vs. methanol solvate in and ).

- Counterion Effects : Perchlorate vs. other anions altering packing motifs.

Resolution Strategies : - Replicate synthesis under reported conditions.

- Perform Rietveld refinement to compare experimental and theoretical diffraction patterns .

Basic: What safety protocols are essential when handling perchlorate salts?

Methodological Answer:

- Explosivity Risk : Avoid grinding dry perchlorate salts; use wet methods for crystallization.

- Ventilation : Perform reactions in fume hoods to prevent inhalation of perchlorate dust.

- Storage : Keep in airtight containers with inert gas (e.g., argon) to minimize decomposition .

Advanced: What challenges arise in obtaining high-quality single crystals for X-ray analysis?

Methodological Answer:

- Solvent Selection : Slow evaporation of dichloromethane/hexane mixtures (1:2) promotes nucleation without rapid precipitation .

- Temperature Control : Crystallization at 298 K minimizes thermal motion artifacts.

- Ionic Strength : Adjusting cation-anion ratios reduces lattice defects.

Advanced: How do electronic effects of substituents influence the compound’s reactivity?

Methodological Answer:

- Electron-Donating Groups (e.g., -NMe₂) : Stabilize the pyridinium cation, enhancing solubility in polar solvents.

- Electron-Withdrawing Groups : Increase electrophilicity at the allyl/propargyl site, affecting nucleophilic substitution kinetics.

Experimental Validation : Cyclic voltammetry measures redox potentials correlated with substituent effects .

Basic: What are the key applications of this compound in materials science?

Methodological Answer:

- Ionic Liquids : Tunable melting points and conductivity for electrochemical devices.

- Nonlinear Optics (NLO) : Polarizable cation-anion pairs enable second-harmonic generation (SHG) activity.

- Coordination Chemistry : Acts as a counterion in metal-organic frameworks (MOFs) .

Advanced: How can reaction kinetics be studied for the quaternization step?

Methodological Answer:

- In Situ Monitoring : Use UV-Vis spectroscopy to track pyridine protonation rates.

- Variable-Temperature NMR : Determines activation energy (Eₐ) for the alkylation step.

- Isothermal Titration Calorimetry (ITC) : Measures enthalpy changes during ion exchange .

Advanced: What strategies mitigate perchlorate’s oxidative interference in catalytic studies?

Methodological Answer:

- Redox-Inert Conditions : Use inert atmospheres (N₂/Ar) to prevent ClO₄⁻ decomposition.

- Alternative Counterions : Compare reactivity with BF₄⁻ or PF₆⁻ to isolate perchlorate-specific effects.

- Electrochemical Shielding : Apply potentials to stabilize ClO₄⁻ during catalytic cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.